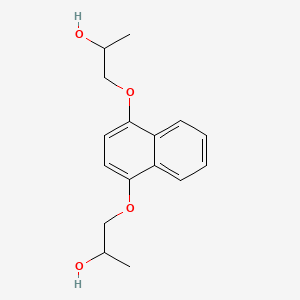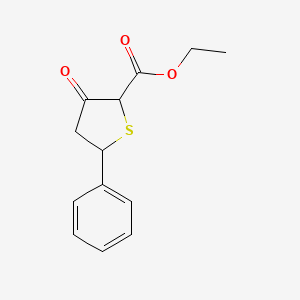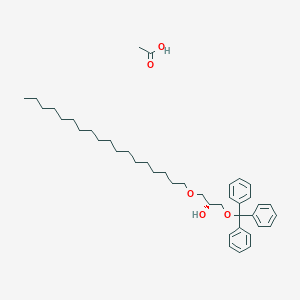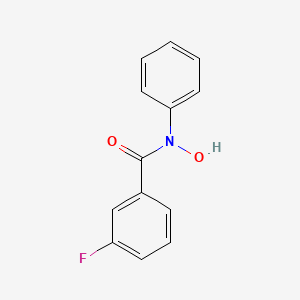![molecular formula C12H12N2O B14436873 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- CAS No. 74199-49-8](/img/structure/B14436873.png)
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a 2-methoxyphenyl group attached to the imidazole ring via an ethenyl linkage. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazoles often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and ammonia or amines. This method is scalable and efficient for producing large quantities of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .
Scientific Research Applications
1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1H-Imidazole, 2-ethyl-
- 1H-Imidazole, 1,2-dimethyl-
- 1H-Indazole
Comparison: 1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit enhanced stability and reactivity under certain conditions .
Properties
CAS No. |
74199-49-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[1-(2-methoxyphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C12H12N2O/c1-10(14-8-7-13-9-14)11-5-3-4-6-12(11)15-2/h3-9H,1H2,2H3 |
InChI Key |
MWJOCTMDTPLUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


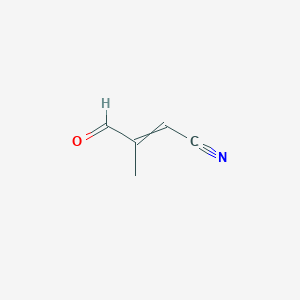
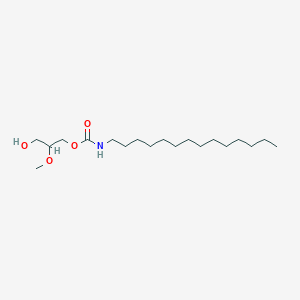
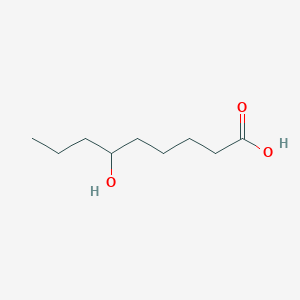
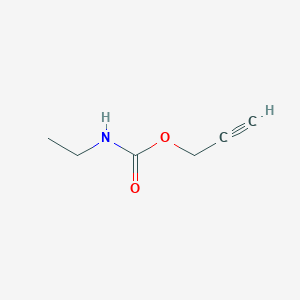
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
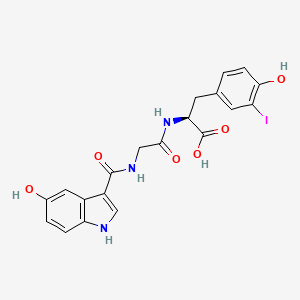
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
